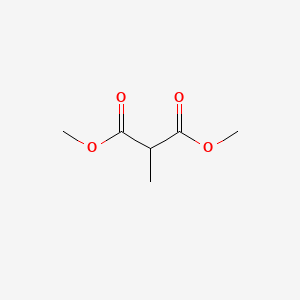

Dimethyl methylmalonate

Descripción

The exact mass of the compound Dimethyl methylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dimethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBPFPZTIZSOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060564 | |

| Record name | Propanedioic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-02-9 | |

| Record name | Dimethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl methylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of Dimethyl Methylmalonate from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl methylmalonate, a valuable intermediate in organic synthesis and drug development. The primary route for this transformation is the alkylation of dimethyl malonate. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product. The information is curated and presented to be a practical resource for laboratory chemists.

Introduction

Dimethyl methylmalonate is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. Its structure, featuring a methylated alpha-carbon to two ester functionalities, allows for further chemical transformations, making it a versatile intermediate. The most common and efficient method for its preparation is the direct methylation of dimethyl malonate. This process relies on the acidic nature of the alpha-protons of the malonic ester, which can be readily deprotonated to form a nucleophilic enolate, followed by an alkylation reaction with a suitable methylating agent.

Reaction Principle

The synthesis of dimethyl methylmalonate from dimethyl malonate is a classic example of a malonic ester synthesis, specifically a mono-alkylation. The reaction proceeds in two main steps:

-

Enolate Formation: The α-protons of dimethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base, typically sodium methoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized sodium enolate.[1][2] Using sodium methoxide is crucial to prevent transesterification, which could occur if other alkoxide bases were used.[2]

-

Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.[1] This step forms the new carbon-carbon bond, yielding dimethyl methylmalonate.

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of malonic esters.[2][3]

Materials:

-

Dimethyl malonate (reagent grade)

-

Sodium methoxide (solid or as a solution in methanol) or Sodium metal

-

Anhydrous methanol

-

Methyl iodide or Dimethyl sulfate

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Step 1: Preparation of Sodium Methoxide Solution (if starting from sodium metal)

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

Step 2: Enolate Formation

-

To the freshly prepared sodium methoxide solution (1.0 eq) in anhydrous methanol, add dimethyl malonate (1.0 eq) dropwise at room temperature with stirring.

-

A slight exotherm may be observed. After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

Step 3: Methylation

-

Cool the reaction mixture in an ice bath.

-

Add the methylating agent (e.g., methyl iodide, 1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude dimethyl methylmalonate by fractional distillation under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of Dimethyl Methylmalonate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | |

| Molecular Weight | 146.14 g/mol | |

| Boiling Point | 176-177 °C (lit.) | |

| Density | 1.098 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.414 (lit.) | |

| Purity (typical) | >98% (GC) | [4] |

Table 2: Spectroscopic Data for Dimethyl Methylmalonate

| Technique | Data |

| ¹H NMR | δ (ppm): 3.73 (s, 6H, 2 x OCH₃), 3.53 (q, 1H, J = 7.2 Hz, CH), 1.38 (d, 3H, J = 7.2 Hz, CH₃) |

| GC-MS | Major fragments (m/z): 115, 87, 59 |

Visualization of Workflow and Reaction

Below are diagrams illustrating the key processes in the synthesis of dimethyl methylmalonate.

Caption: Reaction pathway for the synthesis of dimethyl methylmalonate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylmalonate, with the IUPAC name dimethyl 2-methylpropanedioate, is a diester of methylmalonic acid. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its chemical structure, featuring a reactive methylene group activated by two adjacent carbonyl groups, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl methylmalonate, complete with experimental protocols and logical workflow diagrams to support its application in research and development.

Physical Properties

The physical properties of dimethyl methylmalonate are crucial for its handling, purification, and use in various reaction conditions. A summary of these properties is presented in the table below.

Table 1: Physical Properties of Dimethyl Methylmalonate

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Colorless to clear liquid | [2] |

| Boiling Point | 176-177 °C | [2] |

| Melting Point | Data not available | |

| Density | 1.098 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.414 | [2] |

| Vapor Pressure | 0.2 mm Hg at 20 °C | [2] |

Solubility

Dimethyl methylmalonate exhibits solubility characteristics typical of a moderately polar organic ester.

Table 2: Solubility of Dimethyl Methylmalonate

| Solvent | Solubility |

| Water | Slightly soluble |

| Alcohol (e.g., Ethanol) | Miscible |

| Diethyl Ether | Miscible |

| Oils | Miscible |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of dimethyl methylmalonate.

Table 3: Spectroscopic Data of Dimethyl Methylmalonate

| Technique | Key Features and Peaks |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methyl protons of the ester groups, the methine proton, and the methyl group attached to the alpha-carbon. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the methoxy carbons, the alpha-carbon (methine), and the methyl carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns include the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. A prominent peak is often observed at m/z 59, corresponding to the [COOCH₃]⁺ fragment[1]. |

Chemical Properties and Reactivity

The chemical reactivity of dimethyl methylmalonate is centered around the acidity of the alpha-proton and the susceptibility of the ester groups to nucleophilic attack.

-

Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups is acidic (pKa ≈ 13) and can be readily removed by a suitable base to form a stable enolate. This enolate is a potent nucleophile.

-

Alkylation: The enolate of dimethyl methylmalonate can be alkylated by reacting it with alkyl halides. This is a fundamental reaction in malonic ester synthesis for the formation of substituted carboxylic acids.

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions to yield methylmalonic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation to produce propanoic acid.

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated compounds.

-

Synthesis of Heterocycles: Dimethyl methylmalonate is a key precursor in the synthesis of various heterocyclic compounds, including barbiturates, by condensation with urea or its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments related to the properties and reactions of dimethyl methylmalonate.

Determination of Boiling Point

Objective: To determine the boiling point of dimethyl methylmalonate using the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Dimethyl methylmalonate

-

Mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of dimethyl methylmalonate (approximately 0.5 mL) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Synthesis of Dimethyl Methylmalonate via Alkylation

Objective: To synthesize dimethyl methylmalonate by the alkylation of dimethyl malonate with methyl iodide.

Materials:

-

Dimethyl malonate

-

Sodium methoxide

-

Anhydrous methanol

-

Methyl iodide

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add dimethyl malonate to the sodium methoxide solution with continuous stirring.

-

After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add methyl iodide dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 30 °C.

-

After the addition of methyl iodide, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase on a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure dimethyl methylmalonate.

Visualizations

Experimental Workflow: Synthesis of Dimethyl Methylmalonate

Caption: Workflow for the synthesis of dimethyl methylmalonate via alkylation.

Logical Relationship: Reactivity of Dimethyl Methylmalonate

References

Dimethyl Methylmalonate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 609-02-9

Molecular Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol

Synonyms: Dimethyl 2-methylmalonate, Methylmalonic acid dimethyl ester, Propanedioic acid, methyl-, dimethyl ester

Executive Summary

Dimethyl methylmalonate is a versatile diester intermediate that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive methylene group activated by two adjacent ester functionalities, makes it an ideal precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of dimethyl methylmalonate, including its physicochemical properties, synthesis methodologies, and significant applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical sector. For pharmaceutical applications, a high purity level, often exceeding 98% by GC, is crucial to ensure the quality and yield of the final Active Pharmaceutical Ingredient (API) and to meet regulatory standards.[1]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of dimethyl methylmalonate is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

| Physical Property | Value | Reference |

| Boiling Point | 176-177 °C | --INVALID-LINK-- |

| Density | 1.098 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.414 | --INVALID-LINK-- |

| Solubility | Observation | Reference |

| Water | Slightly soluble/Moderate | --INVALID-LINK--, --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Diethyl Ether | Soluble | --INVALID-LINK-- |

Spectral data is critical for the identification and characterization of dimethyl methylmalonate.

| Spectroscopy | Data Availability | Reference |

| 1H NMR | Available | --INVALID-LINK-- |

| IR | Available | --INVALID-LINK-- |

| Mass Spectrometry | Available | --INVALID-LINK-- |

| Raman | Available | --INVALID-LINK-- |

Molecular Structure

The molecular structure of dimethyl methylmalonate consists of a central carbon atom bonded to a methyl group, a hydrogen atom, and two methoxycarbonyl groups.

Caption: Chemical structure of dimethyl methylmalonate.

Synthesis of Dimethyl Methylmalonate

The synthesis of dimethyl methylmalonate is typically achieved through the methylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, where the acidic proton of the α-carbon is removed by a base to form a resonance-stabilized enolate, which then acts as a nucleophile.

Experimental Protocol: General Procedure for the Alkylation of Dimethyl Malonate

This protocol is adapted from the synthesis of a related compound, dimethyl 2-propylmalonate, and illustrates the general principles for the synthesis of dimethyl methylmalonate by substituting the alkylating agent.

Materials:

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., sodium ethoxide)

-

Methyl iodide or dimethyl sulfate (as the methylating agent)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF is then added to the flask.

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and the methylating agent (e.g., methyl iodide) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure dimethyl methylmalonate.

Applications in Drug Development

Dimethyl methylmalonate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the creation of α-substituted malonic acid derivatives and heterocyclic compounds, which are common motifs in medicinal chemistry.[1]

Synthesis of Barbiturates

Malonic ester derivatives are classical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The general synthesis involves the condensation of a substituted malonic ester with urea in the presence of a strong base.

References

Spectroscopic Profile of Dimethyl Methylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl methylmalonate, a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dimethyl methylmalonate, presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of dimethyl methylmalonate provides distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Methylmalonate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.74 | s | - | 6H | 2 x -OCH₃ |

| 3.45 | q | 7.2 | 1H | -CH(CH₃)- |

| 1.42 | d | 7.2 | 3H | -CH(CH₃)- |

s = singlet, d = doublet, q = quartet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within dimethyl methylmalonate.

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Methylmalonate (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 170.1 | C=O |

| 52.5 | -OCH₃ |

| 46.4 | -CH(CH₃)- |

| 14.2 | -CH(CH₃)- |

Infrared (IR) Spectroscopy

The IR spectrum of dimethyl methylmalonate highlights the characteristic vibrational frequencies of its functional groups.

Table 3: Key IR Absorption Bands for Dimethyl Methylmalonate (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2950 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1435 | Medium | C-H bend (methyl) |

| 1250 - 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of dimethyl methylmalonate shows a distinct fragmentation pattern under electron ionization (EI).[1]

Table 4: Mass Spectrometry Fragmentation Data for Dimethyl Methylmalonate (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 146 | < 5 | [M]⁺ (Molecular Ion) |

| 115 | ~75 | [M - OCH₃]⁺ |

| 88 | ~15 | [CH₃CH(CO)]⁺ |

| 59 | 100 | [COOCH₃]⁺ (Base Peak) |

| 43 | ~23 | [CH₃CO]⁺ |

| 29 | ~20 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of dimethyl methylmalonate (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹H NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of liquid dimethyl methylmalonate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dimethyl methylmalonate.

Caption: A flowchart illustrating the workflow of spectroscopic analysis.

References

Solubility of Dimethyl Methylmalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl methylmalonate in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a versatile building block. This document compiles available quantitative and qualitative solubility data, alongside detailed experimental protocols for its determination, to support researchers in their laboratory work.

Data Presentation: Solubility of Dimethyl Methylmalonate

| Solvent | Dimethyl Methylmalonate Solubility | Temperature (°C) | Diethyl Malonate Solubility | Temperature (°C) |

| Alcohols | ||||

| Ethanol | 57 g/100mL (Note: Also reported as "miscible"[1]) | 20 | Miscible[2][3][4] | Not Specified |

| Ethers | ||||

| Diethyl Ether | 5.7 g/100mL (Note: Also reported as "miscible"[1]) | 20 | Miscible[2][3][4] | Not Specified |

| Ketones | ||||

| Acetone | Data not available | - | Very Soluble[5], Miscible[2] | Not Specified |

| Esters | ||||

| Ethyl Acetate | Data not available | - | Data not available | - |

| Halogenated | ||||

| Dichloromethane | Data not available | - | Data not available | - |

| Chloroform | Data not available | - | Soluble[5], Miscible[2][3] | Not Specified |

| Aromatics | ||||

| Toluene | Data not available | - | Data not available | - |

| Benzene | Not soluble | Not Specified | Very Soluble[5], Miscible[2][3] | Not Specified |

| Alkanes | ||||

| Hexane | Data not available | - | Data not available | - |

| Other | ||||

| Oils | Miscible | Not Specified | Soluble in most fixed oils[5] | Not Specified |

| Pyridine | Slightly soluble | Not Specified | Data not available | - |

Experimental Protocols

Given the limited availability of quantitative data, researchers may need to determine the solubility of dimethyl methylmalonate in specific solvents experimentally. The following protocols provide a detailed methodology for the accurate determination of liquid-liquid solubility.

I. Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique for determining the solubility of a solute in a solvent.[6][7][8]

A. Preparation of the Saturated Solution:

-

In a series of sealable glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

To each vial, add an excess amount of dimethyl methylmalonate. The presence of a distinct second liquid phase should be visible.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow for complete phase separation.

B. Sample Analysis:

-

Carefully extract a known volume (e.g., 1 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette, ensuring that none of the excess solute phase is drawn.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a small beaker or vial).

-

Determine the mass of the aliquot by weighing the container with the sample.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of dimethyl methylmalonate.

-

Once the solvent is fully evaporated, re-weigh the container with the remaining dimethyl methylmalonate.

-

The mass of the dissolved dimethyl methylmalonate is the final mass minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved dimethyl methylmalonate.

-

Calculate the solubility in g/100 g of solvent.

II. Instrumental Methods for Solubility Determination

For more precise and potentially faster measurements, instrumental methods are recommended.

A. Preparation of Calibration Standards:

-

Prepare a series of standard solutions of dimethyl methylmalonate in the solvent of interest at known concentrations. The concentration range should bracket the expected solubility.

-

Use a high-precision analytical balance for all mass measurements.

B. Sample Preparation:

-

Prepare a saturated solution of dimethyl methylmalonate in the desired solvent as described in the gravimetric method (Section I.A).

-

After equilibration and phase separation, carefully extract an aliquot of the solvent phase.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration of dimethyl methylmalonate within the range of the calibration standards.

C. Instrumental Analysis:

-

Gas Chromatography (GC):

-

Inject the prepared standard solutions and the diluted sample into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

-

Develop a calibration curve by plotting the peak area of dimethyl methylmalonate against the concentration for the standard solutions.

-

Determine the concentration of dimethyl methylmalonate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Similar to GC, inject the standard solutions and the diluted sample into an HPLC system with an appropriate column and detector (e.g., a UV detector if the analyte has a chromophore, or a refractive index detector).

-

Construct a calibration curve and calculate the concentration of dimethyl methylmalonate in the saturated solution.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Add a known amount of an internal standard to a known amount of the saturated solution.

-

Acquire a quantitative ¹H NMR spectrum.

-

Determine the concentration of dimethyl methylmalonate by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of dimethyl methylmalonate in an organic solvent.

Caption: Workflow for determining the solubility of dimethyl methylmalonate.

References

- 1. Dimethyl malonate CAS#: 108-59-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [guidechem.com]

- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

Thermal Stability and Decomposition of Dimethyl Methylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methylmalonate (DMM), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a thermal stability profile crucial for its handling, storage, and reaction optimization. This technical guide provides a comprehensive overview of the thermal behavior of dimethyl methylmalonate, drawing upon available data for the compound and its close structural analogs, primarily other dialkyl malonates. While direct experimental data on the thermal decomposition of dimethyl methylmalonate is limited in publicly accessible literature, its stability and decomposition pathways can be reliably inferred from the well-established chemistry of malonic esters. This document summarizes key physical and predicted thermal properties, details relevant experimental protocols for thermal analysis, and outlines the expected decomposition pathways.

Introduction

Dimethyl methylmalonate (CAS No. 609-02-9) is a diester of methylmalonic acid. Its utility in organic synthesis, particularly in the production of substituted carboxylic acids and heterocyclic compounds, makes a thorough understanding of its chemical and physical properties essential. Thermal stability is a critical parameter, influencing not only safety in storage and transport but also the design and control of synthetic processes where elevated temperatures are employed. Thermal decomposition can lead to the formation of undesired byproducts, reducing yield and complicating purification. This guide aims to consolidate the known information and provide a predictive framework for the thermal behavior of dimethyl methylmalonate.

Physicochemical Properties of Dimethyl Methylmalonate

A summary of the key physical and chemical properties of dimethyl methylmalonate is presented in Table 1. These properties are essential for its safe handling and for the design of experimental procedures.

Table 1: Physicochemical Properties of Dimethyl Methylmalonate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| CAS Number | 609-02-9 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 176-177 °C | [3] |

| Melting Point | Not available | |

| Density | 1.098 g/mL at 25 °C | [3] |

| Refractive Index | 1.414 at 20 °C | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [4] |

Thermal Stability and Decomposition Pathways

Predicted Thermal Stability

Based on its boiling point and the stability of analogous compounds such as diethyl malonate, dimethyl methylmalonate is expected to be thermally stable up to its boiling point under inert atmosphere.[6][7] Decomposition is generally observed at higher temperatures. When heated to decomposition, malonic esters can emit acrid smoke and irritating fumes.[6]

Table 2: Predicted Thermal Properties of Dimethyl Methylmalonate

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Decomposition Onset (TGA, inert atm.) | > 180 °C | Extrapolation from boiling point and stability of analogous malonic esters. |

| Primary Decomposition Mechanism | Decarboxylation (following hydrolysis) | Well-established reactivity of malonic esters.[1][5][8][9] |

| Gaseous Byproducts | Carbon dioxide (CO₂), Methanol (CH₃OH) | Inferred from the decarboxylation mechanism of the corresponding diacid. |

| Solid/Liquid Residue | Methyl propionate | Inferred from the decarboxylation mechanism. |

Decomposition Mechanism: Decarboxylation

The primary thermal decomposition pathway for malonic esters, including dimethyl methylmalonate, is decarboxylation.[1][5] This process is significantly facilitated by the presence of water and acid or base, which first hydrolyzes the ester to the corresponding malonic acid. The resulting β-keto acid (in a broader sense, a 1,3-dicarboxylic acid) is thermally unstable and readily loses carbon dioxide upon heating.[8][9]

The generally accepted mechanism for the decarboxylation of a substituted malonic acid involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. In the case of dimethyl methylmalonate, prior hydrolysis would yield methylmalonic acid. Subsequent heating would lead to decarboxylation to form propanoic acid.

If decarboxylation were to occur directly from the ester under anhydrous pyrolysis conditions, the mechanism would be more complex, potentially involving radical pathways or intramolecular rearrangements. However, the hydrolysis-decarboxylation route is the most commonly encountered and predictable pathway.

Below is a diagram illustrating the logical relationship of the hydrolysis and subsequent decarboxylation of a generic dialkyl methylmalonate.

Caption: Hydrolysis and subsequent decarboxylation pathway of a dialkyl methylmalonate.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of dimethyl methylmalonate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition, the temperature of maximum decomposition rate, and to identify associated endothermic or exothermic events.

Methodology:

-

Instrument: A simultaneous TGA-DSC instrument is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of dimethyl methylmalonate into an alumina or platinum crucible.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an air or oxygen atmosphere can be performed for comparison.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will indicate the temperature at which mass loss begins (onset of decomposition).

-

The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss.

-

The DSC curve (heat flow vs. temperature) will indicate whether the decomposition process is endothermic or exothermic.

-

The following diagram outlines the general workflow for a TGA-DSC experiment.

Caption: General workflow for conducting a TGA-DSC experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of dimethyl methylmalonate under controlled thermal fragmentation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small, accurately known amount of dimethyl methylmalonate (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Single-Shot Analysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in an inert atmosphere (helium) to induce fragmentation.[10]

-

Evolved Gas Analysis (EGA): The sample is heated over a temperature range (e.g., 50 °C to 700 °C) to observe the evolution of different decomposition products as a function of temperature.

-

-

GC-MS Analysis:

-

The volatile pyrolysis products (pyrolyzates) are swept into the GC column by the carrier gas.

-

The pyrolyzates are separated based on their boiling points and affinity for the GC column stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries (e.g., NIST).

-

The workflow for a Py-GC-MS experiment is depicted below.

Caption: Workflow for the analysis of decomposition products using Py-GC-MS.

Conclusion

While specific experimental data on the thermal decomposition of dimethyl methylmalonate is scarce, a robust understanding of its likely behavior can be derived from the well-established chemistry of malonic esters. It is predicted to be stable up to its boiling point, with thermal decomposition at higher temperatures proceeding primarily via a hydrolysis and subsequent decarboxylation mechanism, especially in the presence of moisture. For precise determination of its thermal stability profile and decomposition products, the experimental protocols for TGA-DSC and Py-GC-MS outlined in this guide are recommended. Such data would be invaluable for the safe and efficient use of this important synthetic intermediate in research and industrial applications.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. A12078.18 [thermofisher.com]

- 3. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. ias.ac.in [ias.ac.in]

Acidity of the Alpha-Proton in Dimethyl Methylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the alpha-proton in dimethyl methylmalonate. The acidity of this proton is a cornerstone of carbanion chemistry and is of paramount importance in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. This document outlines the theoretical basis for its acidity, presents quantitative pKa data, details experimental protocols for its determination, and illustrates the key chemical pathways involved.

Core Concepts: The Origin of Alpha-Proton Acidity

The alpha-proton in dimethyl methylmalonate, the hydrogen atom attached to the carbon situated between the two carbonyl groups, exhibits significantly higher acidity than a proton on a typical alkane (pKa ~50). This enhanced acidity is attributed to the powerful electron-withdrawing nature of the two adjacent ester carbonyl groups. Upon deprotonation, the resulting conjugate base, an enolate, is highly stabilized through resonance. The negative charge is delocalized over the alpha-carbon and, more significantly, onto the two electronegative oxygen atoms of the carbonyl groups. This charge delocalization drastically lowers the energy of the conjugate base, thereby increasing the acidity of the alpha-proton.[1][2][3]

The equilibrium for this deprotonation lies far to the right compared to that of a simple ester, which has a pKa of around 25.[4] This makes the alpha-proton of dimethyl methylmalonate readily accessible for deprotonation by common bases such as alkoxides.

Quantitative Acidity Data

The acidity of the alpha-proton in dimethyl methylmalonate and related compounds is quantified by its pKa value. A lower pKa indicates a stronger acid. The pKa is dependent on the solvent in which it is measured. Below is a summary of available pKa data for dimethyl methylmalonate and analogous compounds.

| Compound | pKa Value | Solvent | Method | Reference(s) |

| Dimethyl methylmalonate | 13.08 ± 0.46 | Not Specified | Predicted | [5] |

| Dimethyl methylmalonate | ~18 | DMSO | Not Specified | [6] |

| Dimethyl malonate | 15.9 | DMSO | Not Specified | [7] |

| Dimethyl malonate | 11.80 ± 0.46 | Not Specified | Predicted | [8] |

| Diethyl malonate | ~13 | Water | Not Specified | [3][9] |

| Diethyl malonate | 16.4 | DMSO | Not Specified | [10] |

Experimental Protocols for pKa Determination

The determination of the pKa of a C-H acid like dimethyl methylmalonate requires specific experimental techniques. The following are detailed methodologies for key experiments that can be adapted for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong, carbonate-free base, such as 0.1 M sodium hydroxide (NaOH) in deionized water.

-

Accurately prepare a solution of dimethyl methylmalonate (e.g., 0.01 M) in a suitable solvent. Given its limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. The use of a co-solvent will yield an apparent pKa (pKa') specific to that solvent composition.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) should be added to the dimethyl methylmalonate solution.[11]

-

-

Apparatus Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the dimethyl methylmalonate solution in a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the vessel. Ensure the electrode tip is fully submerged and will not be struck by the stir bar.

-

-

Titration Procedure:

-

Begin stirring the solution at a constant, moderate rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the inflection point of this curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

-

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have distinct ultraviolet-visible absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of dimethyl methylmalonate (e.g., pH 11 to 15).

-

Prepare a stock solution of dimethyl methylmalonate in a solvent that is transparent in the UV-Vis region of interest (e.g., water or ethanol).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the dimethyl methylmalonate stock solution to a cuvette.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance for the acidic form (AHA) and the basic (enolate) form (AA-).

-

-

Data Collection:

-

At a chosen analytical wavelength (ideally where the difference in absorbance between the two species is maximal), measure the absorbance of the dimethyl methylmalonate solution in each of the prepared buffers.

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the following equation for each pH value: pKa = pH + log([A - AA-] / [AHA - A]) where A is the absorbance at a given pH, AA- is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form. The average of the calculated pKa values is taken.[12]

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa by monitoring the chemical shift of a nucleus (typically ¹H or ¹³C) close to the site of protonation/deprotonation as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of dimethyl methylmalonate in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed) across a range of pD values (the equivalent of pH in D₂O).

-

The pD can be adjusted using solutions of NaOD and DCl. Note that pD = pH reading + 0.4.

-

-

NMR Data Acquisition:

-

Acquire a ¹H or ¹³C NMR spectrum for each sample.

-

Identify a peak corresponding to a nucleus whose chemical environment is sensitive to the protonation state of the alpha-carbon (e.g., the alpha-proton itself or the alpha-carbon).

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the chosen nucleus (y-axis) against the pD of the solution (x-axis).

-

This will generate a sigmoidal titration curve.

-

The inflection point of this curve corresponds to the pKa of the alpha-proton. The pKa can be determined by fitting the data to the appropriate equation.[13][14]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental chemical pathway involving the alpha-proton of dimethyl methylmalonate and a general workflow for its pKa determination.

Caption: Deprotonation and resonance stabilization of the dimethyl methylmalonate enolate.

Caption: Workflow for the malonic ester synthesis using dimethyl methylmalonate.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. Dimethyl methylmalonate CAS#: 609-02-9 [m.chemicalbook.com]

- 6. Solved Meo dimethyl 2. methylmalonate pka-18 acetylacetone | Chegg.com [chegg.com]

- 7. medchem.unistra.fr [medchem.unistra.fr]

- 8. Dimethyl malonate CAS#: 108-59-8 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Synthetic Versatility of Dimethyl Methylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl methylmalonate (DMM) stands as a cornerstone in modern organic synthesis, prized for its versatility as a reactive building block. Its unique chemical structure, featuring an active methylene group flanked by two ester functionalities, provides a gateway to a diverse array of molecular architectures. This technical guide delves into the core reactions involving dimethyl methylmalonate as a starting material, offering a comprehensive resource for professionals in research and drug development. We will explore key transformations, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of this invaluable reagent.

Malonic Ester Synthesis: The Power of Alkylation

The alkylation of dimethyl methylmalonate, a classic example of the malonic ester synthesis, is a fundamental method for the formation of carbon-carbon bonds. This reaction proceeds via the deprotonation of the acidic α-carbon to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide. This process can be controlled to achieve either mono- or di-alkylation, leading to a wide range of substituted methyl malonates. Subsequent hydrolysis and decarboxylation of these intermediates provide a facile route to substituted acetic acids.

Experimental Protocols

Mono-alkylation of Dimethyl Methylmalonate with Benzyl Chloride:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, sodium methoxide (1.05 eq) is dissolved in anhydrous methanol. Dimethyl methylmalonate (1.0 eq) is added dropwise at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Benzyl chloride (1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Di-alkylation of Dimethyl Methylmalonate:

-

First Alkylation: Follow the procedure for mono-alkylation.

-

Second Enolate Formation: After completion of the first alkylation (monitored by TLC), the reaction is cooled to room temperature. A second equivalent of sodium methoxide is added, and the mixture is stirred for 30 minutes.

-

Second Alkylation: The second alkylating agent (1.0 eq) is added dropwise, and the mixture is heated to reflux until the reaction is complete.

-

Work-up and Purification: The work-up and purification follow the same procedure as for mono-alkylation.[1]

Quantitative Data for Alkylation Reactions

| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzyl Chloride | NaH (1.2) | DMF | 23 | 18 | Dimethyl benzylmalonate | - | [2] |

| Isobutane bromide | NaOMe (1.65) | Methanol/Toluene | Reflux | 16 | Dimethyl diisobutylmalonate | - | |

| 1-Chloroethane | K₂CO₃ | DMF | 110-120 | 6 | Diethyl ethylmalonate* | ~98 | |

| n-Propyl chloride | K₂CO₃ | NMP | - | 17 | Diethyl n-propylmalonate* | ~78 | [3] |

Note: Data for diethyl malonate is included for comparative purposes due to similar reactivity.

Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, involving the reaction of an active methylene compound like dimethyl methylmalonate with an aldehyde or ketone.[4][5] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and proceeds through a nucleophilic addition followed by dehydration. The resulting α,β-unsaturated esters are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[3]

Experimental Protocol: Knoevenagel Condensation of Dimethyl Methylmalonate with Benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of dimethyl methylmalonate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in a suitable solvent (e.g., toluene or benzene) is prepared.

-

Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product, dimethyl benzylidenemalonate, is purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Various aldehydes | Immobilized gelatine | DMSO | Room Temp. | - | 85-89 | [6] |

| Various aldehydes | Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [7] |

| Benzaldehydes | Amines/Ammonium salts | Solvent-free | 90°C | 2h | Good to Excellent | [8] |

Michael Addition: Conjugate Addition for Complex Architectures

The enolate of dimethyl methylmalonate can also participate in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is crucial for the construction of 1,5-dicarbonyl compounds and more complex cyclic systems, which are prevalent in many natural products and pharmaceuticals.

Experimental Protocol: Michael Addition of Dimethyl Methylmalonate to 2-Pentyl-2-cyclopentenone

This reaction is a key step in the synthesis of the fragrance ingredient, methyl dihydrojasmonate.

-

Reaction Setup: Under a nitrogen atmosphere, sodium methoxide (0.4 mol) is added to anhydrous methanol (400 mL). Dimethyl malonate (0.5 mol) is then added dropwise, and the solution is cooled to -5 °C.

-

Addition: 2-Pentyl-2-cyclopentenone (0.4 mol) is added dropwise to the reaction mixture, which is then stirred for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of acetic acid. Methanol is evaporated, and the crude product is dissolved in ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The addition intermediate is purified by reduced pressure distillation, affording the product in approximately 90% yield.[9]

Quantitative Data for Michael Addition

| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Pentyl-2-cyclopentenone | NaOMe | Methanol | -5 | 2 | Dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate | 90 | [9] |

| 2-Amyl cyclopentenone | NaOMe | Methanol | 60-70 | 20-25 | Methyl dihydrojasmonate (after decarboxylation) | 89.9-92.2 | [10] |

Synthesis of Barbiturates: A Gateway to CNS Depressants

A significant application of malonic esters, including dimethyl methylmalonate, is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The core barbiturate structure is formed through a condensation reaction between a disubstituted malonic ester and urea in the presence of a strong base like sodium ethoxide or methoxide.

Experimental Protocol: Synthesis of Barbituric Acid

While the following protocol uses diethyl malonate, the procedure is analogous for dimethyl methylmalonate with sodium methoxide in methanol.

-

Base Preparation: In a round-bottom flask fitted with a reflux condenser, clean sodium (0.5 gram atom) is dissolved in absolute ethanol (250 mL) to form sodium ethoxide.[11]

-

Condensation: To this solution, diethyl malonate (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL).[11][12]

-

Reaction: The mixture is refluxed for 7 hours at 110 °C, during which a white solid separates.[11][12]

-

Work-up and Isolation: After the reaction, hot water (500 mL) is added, and the solution is acidified with hydrochloric acid. The clear solution is cooled overnight in an ice bath. The precipitated barbituric acid is collected by filtration, washed with cold water, and dried. The yield is typically in the range of 72-78%.[11][13]

Decarboxylation: The Final Step to Carboxylic Acids

A common subsequent reaction for the products of alkylation and Michael additions of dimethyl methylmalonate is decarboxylation. Heating the substituted malonic acid (obtained after hydrolysis of the diester) or, in some cases, the diester itself under specific conditions, leads to the loss of one of the carboxyl groups as carbon dioxide, yielding a substituted carboxylic acid.

Experimental Protocol: Decarboxylation in the Synthesis of Methyl Dihydrojasmonate

In some synthetic routes to methyl dihydrojasmonate, the Michael addition is followed by a coupled decarboxylation.

-

Reaction Conditions: The Michael adduct of dimethyl malonate and 2-amyl cyclopentenone is heated in a methanol solution with sodium methoxide at 60-70 °C for 20-25 hours.[10] This one-pot procedure effects both the addition and the decarboxylation to yield methyl dihydrojasmonate directly.[10]

Visualizing the Reactions

Malonic Ester Synthesis Workflow

Caption: Workflow for mono- and di-alkylation of dimethyl methylmalonate.

Knoevenagel Condensation Mechanism

Caption: General mechanism of the Knoevenagel condensation.

Michael Addition Pathway

Caption: Pathway of the Michael addition reaction.

Synthesis of Barbituric Acid

Caption: Synthesis of barbituric acid from dimethyl methylmalonate and urea.

Conclusion

Dimethyl methylmalonate is a remarkably versatile and indispensable reagent in organic synthesis. Its utility in forming new carbon-carbon bonds through alkylation, condensation, and conjugate addition reactions makes it a key starting material for a multitude of applications, from the synthesis of complex pharmaceuticals like barbiturates and NSAIDs to the production of fine chemicals for the fragrance industry.[14] The experimental protocols and quantitative data provided in this guide serve as a practical resource for chemists to harness the full synthetic potential of dimethyl methylmalonate in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 3. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - CH [thermofisher.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pure.tue.nl [pure.tue.nl]

- 9. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]

- 10. CN101429122B - Decarboxylation method used in synthesis of methyl dihydrojasmonate - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. nbinno.com [nbinno.com]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Dimethyl Methylmalonate

For Immediate Release

A cornerstone of modern organic synthesis, dimethyl methylmalonate, has played a pivotal role in the development of a vast array of pharmaceuticals, fragrances, and other fine chemicals. This technical guide delves into the historical discovery and the evolution of the synthesis of this crucial C-methylated malonic ester, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and key experimental protocols.

Introduction

Dimethyl methylmalonate, systematically known as dimethyl 2-methylpropanedioate, is a diester of methylmalonic acid. Its utility in organic chemistry stems from the reactivity of the α-hydrogen, which, flanked by two carbonyl groups, can be readily removed by a base to form a stable enolate. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for the construction of complex molecular architectures. This guide traces the historical path from the foundational work on malonic esters to the specific synthesis and characterization of dimethyl methylmalonate.

Historical Context: The Dawn of Malonic Ester Synthesis

The story of dimethyl methylmalonate is intrinsically linked to the broader development of the malonic ester synthesis, a powerful method for the preparation of carboxylic acids. While the specific first synthesis of dimethyl methylmalonate is not definitively documented in readily available historical records, its conceptual origins can be traced back to the pioneering work on malonic acid and its esters in the 19th century.

The malonic ester synthesis, in its general form, was significantly advanced by the work of Sir William Henry Perkin Jr. in the late 19th century. His investigations into the reactions of diethyl malonate laid the groundwork for the alkylation of malonic esters, a process central to the synthesis of compounds like dimethyl methylmalonate.[1] The fundamental principle involves the deprotonation of the α-carbon of a malonic ester, followed by nucleophilic attack on an alkyl halide.

Early Synthetic Approaches and Key Developments

While a singular "discovery" paper for dimethyl methylmalonate is elusive, its preparation would have been a logical extension of the established malonic ester synthesis. The methylation of a malonic ester, specifically dimethyl malonate, would have been an early target for chemists exploring the scope of this new synthetic methodology.

Two primary historical routes for the synthesis of dialkyl malonates, the precursors to their methylated derivatives, were the cyanide hydrolysis method and the sodium oxide method.[2]

-

Cyanide Esterification Process: This method typically involves the reaction of chloroacetic acid with sodium cyanide to produce cyanoacetic acid, which is then esterified with methanol in the presence of a strong acid catalyst to yield dimethyl malonate.[2]

-

Sodium Oxide Method: This traditional process utilizes chloroacetic acid, sodium oxide, and methanol as raw materials.[2]

The subsequent methylation of dimethyl malonate to form dimethyl methylmalonate would have been achieved through the reaction of the sodium enolate of dimethyl malonate with a methylating agent, such as methyl iodide.

Modern Synthetic Methodologies

Over the years, synthetic methods have been refined to improve yield, purity, and safety. Contemporary approaches to the synthesis of dimethyl methylmalonate often involve the direct alkylation of dimethyl malonate.

A common laboratory-scale preparation involves the use of a strong base, such as sodium hydride or sodium ethoxide, to generate the enolate of dimethyl malonate, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of dimethyl methylmalonate, based on established procedures.

Synthesis of Dimethyl Malonate via Fischer Esterification of Malonic Acid

This foundational experiment details the preparation of the precursor to dimethyl methylmalonate.

Materials:

-

Malonic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a mixture of malonic acid and an excess of anhydrous methanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

-

The reaction mixture is heated to reflux for several hours to drive the esterification to completion.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude dimethyl malonate is purified by vacuum distillation.

Synthesis of Dimethyl Methylmalonate via Alkylation of Dimethyl Malonate

This protocol outlines the direct methylation of dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Sodium metal or Sodium Hydride (NaH)

-

Anhydrous methanol or a suitable aprotic solvent (e.g., THF, DMF)

-

Methyl iodide (CH₃I)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared by carefully dissolving sodium metal in methanol under an inert atmosphere. Alternatively, a dispersion of sodium hydride in an aprotic solvent can be used.

-

Dimethyl malonate is added dropwise to the stirred solution of the base at a controlled temperature (typically 0 °C to room temperature).

-

After the formation of the enolate is complete, methyl iodide is added dropwise to the reaction mixture.

-

The reaction is stirred for several hours at room temperature or with gentle heating to ensure complete alkylation.

-

The reaction is quenched by the addition of water or dilute hydrochloric acid.

-

The product is extracted into an organic solvent such as diethyl ether.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, the crude dimethyl methylmalonate is purified by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of dimethyl methylmalonate.

| Parameter | Fischer Esterification of Malonic Acid | Alkylation of Dimethyl Malonate |

| Reactants | Malonic acid, Methanol, H₂SO₄ | Dimethyl malonate, NaOCH₃/NaH, CH₃I |

| Typical Yield | >90% | 80-95% |

| Reaction Time | 4-8 hours | 2-6 hours |

| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |

| Purification Method | Vacuum Distillation | Vacuum Distillation |

Logical Relationships and Workflows